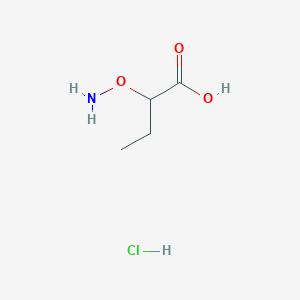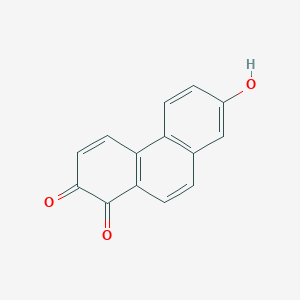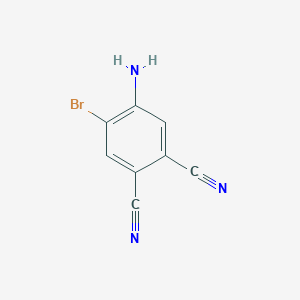
n,n-Bis(2-fluoroethyl)-3-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n,n-Bis(2-fluoroethyl)-3-nitroaniline: is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of two 2-fluoroethyl groups attached to the nitrogen atom of the aniline ring, and a nitro group at the 3-position of the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-fluoroethyl)-3-nitroaniline typically involves the reaction of 3-nitroaniline with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-nitroaniline+2(2-fluoroethyl bromide)→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: n,n-Bis(2-fluoroethyl)-3-nitroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoroethyl groups can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aniline ring can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used in the presence of a polar aprotic solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.
Reduction: The major product is n,n-Bis(2-fluoroethyl)-3-aminoaniline.
Oxidation: Quinone derivatives are formed.
Aplicaciones Científicas De Investigación
Chemistry: n,n-Bis(2-fluoroethyl)-3-nitroaniline is used as an intermediate in the synthesis of various organic compounds
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The presence of fluoroethyl groups can improve the metabolic stability and bioavailability of drug candidates.
Industry: This compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the development of advanced polymers and coatings with enhanced properties.
Mecanismo De Acción
The mechanism of action of n,n-Bis(2-fluoroethyl)-3-nitroaniline involves its interaction with biological targets through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules. The fluoroethyl groups can enhance the lipophilicity of the compound, facilitating its penetration into cells and interaction with intracellular targets.
Comparación Con Compuestos Similares
- n,n-Bis(2-chloroethyl)-3-nitroaniline
- n,n-Bis(2-bromoethyl)-3-nitroaniline
- n,n-Bis(2-iodoethyl)-3-nitroaniline
Comparison: n,n-Bis(2-fluoroethyl)-3-nitroaniline is unique due to the presence of fluoroethyl groups, which impart distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluoroethyl groups enhance the compound’s metabolic stability and reduce its reactivity compared to the more reactive chloro, bromo, and iodo derivatives.
Propiedades
Número CAS |
13452-70-5 |
|---|---|
Fórmula molecular |
C10H12F2N2O2 |
Peso molecular |
230.21 g/mol |
Nombre IUPAC |
N,N-bis(2-fluoroethyl)-3-nitroaniline |
InChI |
InChI=1S/C10H12F2N2O2/c11-4-6-13(7-5-12)9-2-1-3-10(8-9)14(15)16/h1-3,8H,4-7H2 |
Clave InChI |
AVKZKDOCLAZPHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])N(CCF)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


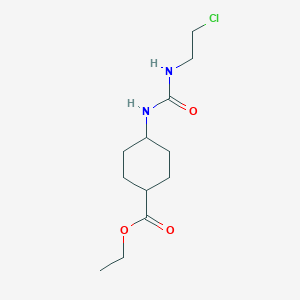
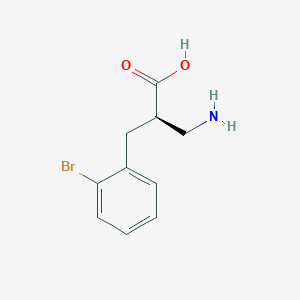
![n-Benzyl-1-[(4-chlorophenyl)sulfanyl]-n-{[(4-chlorophenyl)sulfanyl]methyl}methanamine](/img/structure/B13996462.png)
![[5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate](/img/structure/B13996464.png)
![ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate](/img/structure/B13996465.png)
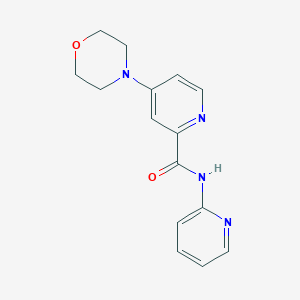
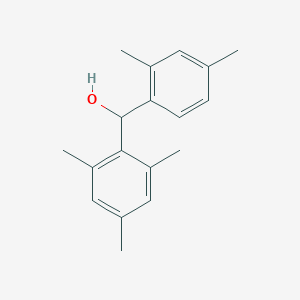
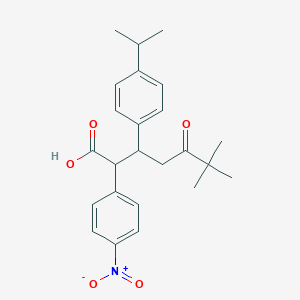
![5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13996492.png)


